R1-Barrigenol

Description

Properties

CAS No. |

15399-43-6 |

|---|---|

Molecular Formula |

C30H50O6 |

Molecular Weight |

506.7 g/mol |

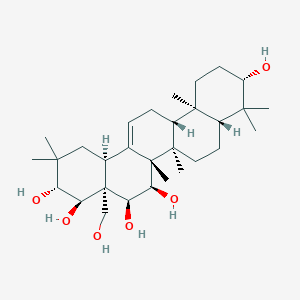

IUPAC Name |

(3R,4R,4aS,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,6,10-pentol |

InChI |

InChI=1S/C30H50O6/c1-25(2)14-17-16-8-9-19-27(5)12-11-20(32)26(3,4)18(27)10-13-28(19,6)29(16,7)22(34)24(36)30(17,15-31)23(35)21(25)33/h8,17-24,31-36H,9-15H2,1-7H3/t17-,18-,19+,20-,21-,22-,23-,24+,27-,28+,29-,30+/m0/s1 |

InChI Key |

DZVVEETZRZUXLI-RVWOYFKVSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H]([C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetics and Methodology

Recent studies have developed methodologies to analyze R1-Barrigenol's pharmacokinetics effectively. For instance, a liquid chromatography-mass spectrometry (LC-MS) method was established to determine the concentration of various barrigenol-type triterpenoid saponins in rat plasma after oral administration. This method demonstrated high recovery rates and sensitivity, validating its use for pharmacokinetic studies .

Key Findings:

- Method Validation: The LC-MS method was validated according to ICH and FDA guidelines, ensuring accuracy and reliability in quantifying this compound in biological samples.

- Plasma Analysis: The study successfully monitored the pharmacokinetics of five bioactive saponins, including this compound, revealing insights into their absorption and metabolism .

Anti-Cancer Properties

This compound exhibits significant anti-cancer activity, particularly against ovarian cancer cells. Research indicates that it induces apoptosis in SKOV-3 cells by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes. The activation of caspase 3 further supports its role in promoting cell death in cancerous cells .

Mechanism of Action:

- Cell Cycle Arrest: this compound disrupts the cell cycle in cancer cells, inhibiting proliferation.

- Gene Regulation: It affects gene expression related to apoptosis pathways, making it a candidate for further cancer therapy research .

Neuroprotective Effects

This compound has been identified as a potential neuroprotective agent, particularly in the context of Alzheimer’s disease (AD). Studies suggest that compounds derived from Xanthoceras sorbifolium, which includes this compound, can improve learning and memory functions while exhibiting anti-inflammatory properties that may protect against neurodegeneration .

Applications in Neuroprotection:

- Cognitive Enhancement: this compound may enhance cognitive functions through its neuroprotective mechanisms.

- Potential AD Treatment: Its anti-inflammatory effects could be beneficial in managing Alzheimer’s disease symptoms .

Anti-Inflammatory Properties

Research has shown that this compound can suppress inflammatory responses induced by lipopolysaccharides (LPS) in microglial cells. This suppression indicates its potential utility in treating inflammatory conditions and neuroinflammatory diseases .

Inflammation Mechanism:

- Microglial Activation: By inhibiting LPS-induced activation of microglia, this compound may reduce neuroinflammation, providing therapeutic benefits for neurological disorders .

Summary Table of Applications

Comparison with Similar Compounds

Barrigenol-type triterpenoids are classified into three primary groups based on hydroxylation and structural modifications: barringtogenol C, R1-barrigenol, and 16-deoxybarringtogenol C . Below is a detailed comparison:

Structural Differences

| Compound | Hydroxylation Sites | Key Modifications |

|---|---|---|

| Barringtogenol C | C-15, C-16, C-21, C-22 | Often glycosylated at C-3 and acylated at C-21/22 |

| This compound | C-15, C-21, C-22 | Lacks hydroxyl at C-16; common angeloyl groups at C-21/22 |

| 16-Deoxybarringtogenol C | C-15, C-21, C-22 | Absence of hydroxyl at C-16 and C-22 |

Key Structural Notes:

- This compound lacks the C-16 hydroxyl group present in barringtogenol C, which impacts its polarity and interaction with biological targets .

- Angeloyl or acetyl groups at C-21/C-22 enhance bioactivity in this compound derivatives (e.g., antitumor effects in Xanthoceras sorbifolia husk extracts) .

Bioactivity Comparison

Mechanistic Insights :

- The presence of angeloyl groups at C-21/C-22 in this compound derivatives is critical for cytotoxicity, as seen in Pittosporum angustifolium saponins .

- Glycosylation at C-3 (e.g., glucuronic acid, galactose) enhances solubility and target affinity, explaining the antitumor activity of glycosylated this compound derivatives .

Pharmacokinetic and Stability Profiles

- This compound Saponins: Poor oral bioavailability; only one this compound-type saponin was detected in rat plasma post-administration, likely due to rapid hydrolysis or poor absorption .

- Barringtogenol C Saponins: Higher stability in vivo, with four analogs detected in plasma, suggesting better metabolic resistance .

Preparation Methods

Plant Material Selection and Pretreatment

R1-Barrigenol is predominantly extracted from the husks of Xanthoceras sorbifolium and aerial parts of Eryngium planum, which exhibit high concentrations of triterpenoid saponins. The husks of X. sorbifolium are typically dried, powdered, and subjected to solvent extraction. Pretreatment involves defatting with non-polar solvents such as n-hexane to remove lipids and pigments, followed by refluxing with ethanol or methanol to solubilize saponins. For E. planum, aerial parts are harvested during the flowering stage to maximize saponin content, then air-dried and milled before extraction.

Solvent Extraction and Optimization

Ethanol-water mixtures (70–80% ethanol) are preferred for their ability to balance solubility and selectivity. A study using X. sorbifolium husks demonstrated that triple refluxing with 70% ethanol at 80°C for 2 hours per cycle achieved a crude saponin yield of 12.4% (w/w). The extract is concentrated under reduced pressure and resuspended in 0.5% sodium carboxymethylcellulose (CMC-Na) for stabilization. Key parameters affecting yield include:

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Ethanol concentration | 70% | 15.2 |

| Extraction temperature | 80°C | 22.7 |

| Number of cycles | 3 | 18.9 |

Challenges in Natural Extraction

Natural extraction faces limitations such as seasonal variability in plant saponin content and co-extraction of structurally similar compounds. For instance, X. sorbifolium husks contain at least five analogous triterpenoids, necessitating rigorous purification. Additionally, scale-up processes require solvent recovery systems to mitigate environmental impact and cost.

Chemical Synthesis Approaches

Glycosylation and Acylation Reactions

Chemical synthesis of this compound involves constructing the aglycone core (barrigenol) and attaching sugar moieties via glycosylation. The aglycone is synthesized from oleanolic acid through oxidation at C-16 and C-22, followed by acylation with acetyl or benzoyl groups to enhance stability. Glycosylation employs protected glucuronic acid donors under Koenigs-Knorr conditions, yielding a β-glycosidic bond. A representative synthesis pathway includes:

-

Oxidation : Oleanolic acid → 16,22-diketone derivative (using Jones reagent).

-

Acylation : Ketal formation at C-3 and C-16 (acetic anhydride/pyridine).

-

Glycosylation : Coupling with tetra-O-acetyl-glucuronic acid (AgOTf catalyst).

Yield and Purity in Synthetic Routes

A multi-step synthesis reported a total yield of 8.7% over 12 steps, with critical bottlenecks at the glycosylation stage (45% yield). High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) confirmed structural fidelity, with purity exceeding 95% after silica gel chromatography.

Purification and Characterization Techniques

Chromatographic Separation

Crude extracts or synthetic mixtures are purified using silica gel chromatography and semi-preparative HPLC. For X. sorbifolium extracts, a Phenomenex C18 column (250 × 4.6 mm) with a gradient of 0.05% formic acid and acetonitrile achieves baseline separation of this compound from analogs. Ethyl acetate-isopropanol (1:1) extraction followed by Sephadex LH-20 size exclusion chromatography reduces matrix interference.

Spectroscopic Validation

1H-NMR (pyridine-d5) of purified this compound reveals characteristic signals at δ 5.54 (H-12, olefinic proton), 4.97 (H-16, axial hydroxyl), and seven methyl singlets between δ 0.98–1.88. 13C-NMR confirms 30 carbons, including a glucuronic acid moiety (C-3: δ 89.2). HR-MS ([M+2Na]2+ m/z 698.40) further validates molecular composition.

Optimization of Preparation Parameters

Solvent Systems for Extraction

Comparative studies of solvent polarity demonstrate that ethyl acetate-isopropanol (1:1) maximizes recovery (71.28–91.22%) while minimizing co-extraction of polysaccharides. Methanol, though efficient, necessitates additional defatting steps.

Synthetic Route Efficiency

Optimizing glycosylation catalysts (e.g., switching from BF3·Et2O to AgOTf) improved step yields from 32% to 45%. Microwave-assisted synthesis reduced reaction times by 40% but required stringent temperature control to prevent degradation.

Applications and Implications of Preparation Methods

Pharmacokinetic Compatibility

Orally administered this compound from X. sorbifolium extract exhibits a terminal half-life (t1/2) of 6.8 hours in rats, with bioavailability enhanced by CMC-Na suspension. Synthetic analogs with modified acyl groups show extended plasma circulation, suggesting tunability for sustained-release formulations.

Antimicrobial Efficacy

Purified this compound displays potent activity against periodontopathogens (Porphyromonas gingivalis, MIC = 200 μg/mL), attributable to membrane disruption and protein synthesis inhibition. Natural extracts exhibit broader-spectrum activity but lower potency due to saponin diversity .

Q & A

Q. Table 1: Key antibacterial parameters for this compound (from )

| Parameter | Value (μg/mL) |

|---|---|

| MBC (Porphyromonas gingivalis) | 100 |

| MBC (Prevotella intermedia) | 100 |

| Cytotoxicity threshold (NIH/3T3) | >400 |

Advanced: How should researchers design experiments to reconcile contradictory findings in this compound’s cytotoxicity across studies?

Answer:

Discrepancies (e.g., non-toxicity in fibroblasts vs. toxicity in mice ) require:

- Dose-response calibration : Test overlapping concentration ranges (e.g., 50–500 μg/mL) in both bacterial and mammalian models.

- Model specificity : Compare toxicity across cell lines (e.g., primary vs. immortalized) and in vivo systems, noting metabolic differences (e.g., liver enzyme activity in mice).

- Exposure time : Extend assays beyond 24 hours to assess delayed cytotoxicity.

- Mechanistic profiling : Use transcriptomics or flow cytometry to differentiate apoptosis from necrosis .

Advanced: What strategies can optimize the synthesis of this compound derivatives to enhance bioactivity?

Answer:

- Semi-synthetic modifications : Introduce acyl groups (e.g., 21-angeloyl substitution) to improve lipid solubility and membrane penetration, as seen in related triterpenoids .

- Structure-Activity Relationship (SAR) : Systematically vary hydroxylation patterns and test against bacterial efflux pump mutants to identify resistance-proof analogs.

- Green chemistry : Use microwave-assisted synthesis or enzymatic catalysis to reduce reaction times and improve yields .

Basic: How can researchers ensure purity and reproducibility in this compound isolation protocols?

Answer:

- Chromatographic validation : Use HPLC-DAD/ELSD to monitor purity (>95%) and confirm absence of co-eluting contaminants .

- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C₈H₁₀Cl₃NO: Found C 39.74%, Calc. C 39.62%) .

- Batch documentation : Record solvent gradients, column pressures, and temperature controls to standardize isolation across labs .

Advanced: What methodological frameworks are suitable for analyzing this compound’s synergism with existing antimicrobials?

Answer:

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify synergism (FIC ≤0.5), additive (0.5–1), or antagonistic (>1) effects .

- Mechanistic studies : Use fluorescent probes (e.g., ethidium bromide) to assess disruption of bacterial membrane integrity in combination therapies.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate synergy across biological replicates .

Basic: How should researchers address inconsistencies in this compound’s reported spectral data?

Answer:

- Data deposition : Share raw NMR (FID files), MS, and crystallographic data in public repositories (e.g., CCDC, MetaboLights) for independent validation .

- Error analysis : Quantify signal-to-noise ratios in spectra and recalibrate instruments using certified reference materials .

Advanced: What computational tools can predict this compound’s interactions with bacterial targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.